N-SMase Spiroepoxide Inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

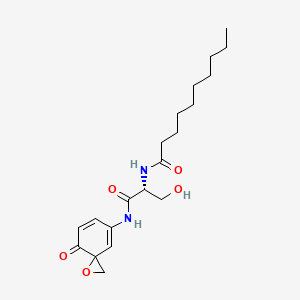

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBIIRJHDAZURT-QRIPLOBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440572 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282108-77-4 | |

| Record name | N-SMase Spiroepoxide Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-SMase Spiroepoxide Inhibitors

Abstract

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme in sphingolipid metabolism that catalyzes the hydrolysis of sphingomyelin to generate the bioactive lipid second messenger, ceramide.[1][2] Ceramide plays a pivotal role in regulating a multitude of cellular processes, including apoptosis, inflammation, and the biogenesis of extracellular vesicles (EVs).[1] Consequently, the dysregulation of nSMase2 activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, cancer, and cardiovascular conditions, making it a compelling therapeutic target.[1][3] Pharmacological inhibition of nSMase2 offers a promising strategy to modulate these disease states. Among the various classes of inhibitors, spiroepoxides represent an early and mechanistically distinct group. This guide provides a detailed examination of the core mechanism of action for spiroepoxide inhibitors, contextualized within the broader landscape of nSMase2 pharmacology, and outlines robust experimental protocols for validating inhibitor activity.

The Central Role of Neutral Sphingomyelinase 2 (nSMase2) in Cellular Signaling

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and also function as signaling molecules. The central pathway of sphingolipid metabolism involves the enzymatic conversion of sphingomyelin, a major membrane constituent, into ceramide and phosphocholine. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases), which are classified by their optimal pH into acid, neutral, and alkaline subtypes.[2]

nSMase2: The Predominant Neutral Sphingomyelinase

Neutral sphingomyelinase 2 (nSMase2) is considered the predominant nSMase isoform in most cellular systems and is highly expressed in the brain.[2][4] It is a magnesium-dependent phosphodiesterase located at the plasma membrane and Golgi apparatus.[2][4] The primary function of nSMase2 is to respond to a variety of extracellular stimuli, such as tumor necrosis factor-alpha (TNF-α) or oxidative stress, by hydrolyzing sphingomyelin.[2] This enzymatic action generates ceramide within specific membrane microdomains, initiating downstream signaling cascades.

Downstream Signaling Mediated by nSMase2-Generated Ceramide

The generation of ceramide by nSMase2 is a critical control point for several major cellular pathways. Ceramide molecules can spontaneously self-associate into larger, ceramide-rich platforms, which alter membrane fluidity and facilitate the clustering of receptor proteins, thereby amplifying signaling. Key outcomes of nSMase2 activation include:

-

Extracellular Vesicle (EV) Biogenesis: nSMase2-mediated ceramide production is a fundamental trigger for the inward budding of multivesicular bodies, a key step in the formation of exosomes.[1][5] Pharmacological inhibition of nSMase2 has been shown to decrease exosome release across various cell types.[5]

-

Inflammation: nSMase2 is a key mediator of inflammatory signaling. Its inhibition can reduce the expression of inflammatory molecules and decrease the inflammatory response of endothelial cells and macrophages.[3]

-

Apoptosis: As a pro-apoptotic lipid, ceramide can initiate programmed cell death in response to cellular stress.[2]

Pharmacological Inhibition of nSMase2

Given its central role in disease pathology, significant effort has been dedicated to discovering small molecule inhibitors of nSMase2.[1] These inhibitors can be broadly categorized based on their mechanism of interaction with the enzyme.

Overview of nSMase2 Inhibitor Classes

-

Non-Competitive Inhibitors: These molecules bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency. The most widely used pharmacological tool, GW4869, is a non-competitive inhibitor.[2]

-

Competitive Inhibitors: These inhibitors, often substrate or product analogs, bind directly to the active site, competing with sphingomyelin.[4][6]

-

Irreversible (Covalent) Inhibitors: This class of inhibitors forms a stable, covalent bond with the enzyme, permanently deactivating it. The spiroepoxide-based inhibitors fall into this category.[5]

Comparative Analysis of Key nSMase2 Inhibitors

The landscape of nSMase2 inhibitors is diverse, with varying potency, specificity, and drug-like properties. While early inhibitors like spiroepoxide were crucial for initial studies, they often suffer from a lack of specificity.[5] More recent efforts have yielded highly potent and selective compounds like PDDC, which possess more favorable pharmacokinetic profiles for in vivo and potential clinical applications.[4][7]

| Inhibitor | Class | IC₅₀ | Key Characteristics & Off-Targets |

| Spiroepoxide | Irreversible (Covalent) | 29 µM | Non-specific; also inhibits Ras farnesyltransferase.[5] |

| GW4869 | Non-Competitive | 1 µM | Most commonly used tool compound; interferes with phosphatidylserine activation.[2] |

| Cambinol | Non-Competitive | 5-7 µM | Lacks selectivity; also inhibits NAD-dependent deacetylase.[4][5] |

| PDDC | Non-Competitive | 300 nM | Potent, orally bioavailable, and brain-penetrable.[4][7] |

| DPTIP | Non-Competitive | 30 nM | One of the most potent inhibitors identified to date; poor oral bioavailability.[4] |

The Spiroepoxide Inhibitor: Unraveling the Mechanism of Action

Chemical Structure and Reactivity

The defining feature of a spiroepoxide inhibitor is the presence of an epoxide ring—a three-membered ring containing an oxygen atom—integrated into a spirocyclic system. This epoxide ring is highly strained and electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the chemical basis for its mechanism of irreversible inhibition.

Proposed Mechanism: Irreversible Covalent Inhibition

The mechanism of action for spiroepoxide inhibitors is predicated on the formation of a covalent bond with a nucleophilic amino acid residue within or near the catalytic domain of nSMase2.

-

Binding: The inhibitor first binds non-covalently to the enzyme's active site or a nearby pocket.

-

Nucleophilic Attack: A nucleophilic residue in the enzyme's active site (e.g., the thiol group of a cysteine or the imidazole group of a histidine) performs a nucleophilic attack on one of the carbon atoms of the epoxide ring.

-

Ring Opening & Covalent Bond Formation: This attack forces the epoxide ring to open, relieving ring strain and forming a stable covalent bond between the inhibitor and the enzyme.

-

Enzyme Inactivation: The formation of this bulky, permanent adduct sterically blocks the active site, preventing the substrate (sphingomyelin) from binding and rendering the enzyme permanently inactive.

Specificity and Off-Target Effects

A significant drawback of early spiroepoxide inhibitors is their lack of specificity. The reactive epoxide moiety can be attacked by nucleophiles in other proteins. It is known, for instance, that spiroepoxide also acts as an inhibitor of Ras farnesyltransferase.[5] This cross-reactivity complicates the interpretation of experimental results and limits its therapeutic potential, underscoring the need for the development of more selective inhibitors.

Experimental Validation of nSMase2 Inhibition

A multi-tiered approach is required to rigorously characterize a putative nSMase2 inhibitor. The workflow progresses from direct enzyme assays to cellular models and finally to in vivo systems to confirm the mechanism of action and physiological relevance.

Workflow for Characterizing an nSMase2 Inhibitor

Protocol 1: In Vitro nSMase2 Activity Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant human nSMase2.

-

Objective: To determine the IC₅₀ of the spiroepoxide inhibitor.

-

Principle: A fluorogenic or chromogenic substrate analog of sphingomyelin is used. Enzyme activity is proportional to the rate of fluorescent or colorimetric product formation.

-

Materials:

-

Recombinant human nSMase2

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

-

Substrate: N-((4-nitrobenzo-2-oxa-1,3-diazol)-6-yl)aminocaproyl-sphingosylphosphorylcholine (NBD-sphingomyelin)

-

Spiroepoxide inhibitor stock solution (in DMSO)

-

96-well microplate (black, for fluorescence)

-

Plate reader

-

-

Methodology:

-

Prepare serial dilutions of the spiroepoxide inhibitor in Assay Buffer. Add 10 µL of each dilution to the wells of the microplate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add 70 µL of Assay Buffer containing the recombinant nSMase2 to each well.

-

Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Scientist's Note: This pre-incubation step is critical for irreversible inhibitors to ensure sufficient time for the covalent reaction to occur before the introduction of the substrate.

-

-

Initiate the reaction by adding 20 µL of NBD-sphingomyelin substrate to each well.

-

Immediately begin kinetic reading on a plate reader (Excitation/Emission ~460/535 nm), recording fluorescence every 2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Normalize the rates to the vehicle control and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC₅₀.

-

Protocol 2: Cellular Assay for Exosome Release Inhibition

This assay validates that the inhibitor affects nSMase2's biological function in a cellular context.

-

Objective: To quantify the reduction in exosome secretion from cells treated with the spiroepoxide inhibitor.

-

Materials:

-

Cell line known to secrete high levels of exosomes (e.g., HEK293T, VSMCs).

-

Culture medium with exosome-depleted fetal bovine serum (FBS).

-

Spiroepoxide inhibitor.

-

Reagents for exosome isolation (e.g., ultracentrifugation, size exclusion chromatography, or commercial precipitation kits).

-

Nanoparticle Tracking Analysis (NTA) instrument.

-

-

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Replace the medium with fresh medium containing exosome-depleted FBS.

-

Treat cells with varying concentrations of the spiroepoxide inhibitor or vehicle (DMSO) for 24-48 hours.

-

Collect the conditioned medium and remove cells and large debris by sequential centrifugation (e.g., 300 x g for 10 min, then 2,000 x g for 10 min).

-

Isolate exosomes from the cleared supernatant using a chosen method (e.g., ultracentrifugation at 100,000 x g).

-

Resuspend the exosome pellet in filtered PBS.

-

Data Analysis: Quantify the concentration and size distribution of the isolated vesicles using NTA. A reduction in the number of particles/mL in inhibitor-treated samples compared to the vehicle control indicates successful inhibition of exosome release.[5]

-

Protocol 3: Lipidomic Analysis of Cellular Sphingolipids via LC-MS/MS

This is the definitive experiment to confirm the mechanism of action by directly measuring the substrate (sphingomyelin) and product (ceramide) of the enzymatic reaction.

-

Objective: To demonstrate that inhibition of nSMase2 leads to an accumulation of sphingomyelin and a reduction in ceramide.

-

Methodology Outline:

-

Culture and treat cells with the inhibitor as described in Protocol 2.

-

Harvest cells and perform a lipid extraction using a method like Bligh-Dyer.

-

Analyze the lipid extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Develop a targeted method to quantify specific molecular species of sphingomyelin and ceramide against known standards.

-

Data Analysis: Compare the levels of sphingomyelin and ceramide species in inhibitor-treated versus vehicle-treated cells. Successful inhibition will result in a statistically significant increase in sphingomyelin and a decrease in ceramide levels.[8]

-

Conclusion and Future Directions

The spiroepoxide class of nSMase2 inhibitors, while limited by off-target effects, has been instrumental in elucidating the fundamental role of this enzyme in cell biology. The core mechanism of irreversible covalent inhibition through nucleophilic attack on the reactive epoxide ring provides a powerful, albeit non-specific, means of inactivating the enzyme. The experimental workflows detailed herein provide a robust framework for validating this mechanism and for characterizing the next generation of nSMase2 inhibitors. Future research must focus on designing inhibitors with improved specificity and drug-like properties, such as the promising PDDC and DPTIP scaffolds, to translate the therapeutic potential of nSMase2 inhibition into clinical reality for a wide range of debilitating diseases.[4][9]

References

- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and evaluation of neutral sphingomyelinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

An In-Depth Technical Guide to the Discovery and Synthesis of Spiroepoxide N-SMase Inhibitors

This guide provides a comprehensive technical overview of spiroepoxide-based inhibitors of neutral sphingomyelinase (N-SMase), designed for researchers, medicinal chemists, and drug development professionals. We will delve into the significance of N-SMase as a therapeutic target, the characteristics of spiroepoxide inhibitors, and the methodologies for their evaluation. While the primary literature detailing the initial discovery and specific synthesis of the most commonly cited spiroepoxide N-SMase inhibitor is not extensively available, this guide will provide a robust framework for understanding this class of compounds, including plausible synthetic strategies and detailed protocols for their biological characterization.

Neutral Sphingomyelinase: A Pivotal Hub in Cellular Signaling and Disease

Neutral sphingomyelinase (N-SMase), particularly the nSMase2 isoform, is a key enzyme in lipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphorylcholine.[2] Ceramide is not merely a structural lipid; it is a critical bioactive molecule involved in a plethora of cellular processes, including cell signaling, apoptosis, and inflammation.[2]

One of the most significant roles of nSMase2 is its involvement in the biogenesis of extracellular vesicles (EVs), particularly exosomes.[][4] By generating ceramide, nSMase2 facilitates the inward budding of the multivesicular body membrane, a crucial step in exosome formation.[5] Given that EVs are now recognized as key mediators of intercellular communication in both health and disease, the ability to modulate their production is of significant therapeutic interest.[4] Chronic upregulation of nSMase2 activity and the subsequent increase in ceramide levels and EV release have been implicated in a range of pathologies, including neurodegenerative disorders like Alzheimer's disease, various cancers, and inflammatory conditions.[1] This positions N-SMase, and specifically nSMase2, as a compelling target for therapeutic intervention.[4]

Figure 1: The central role of nSMase2 in cellular signaling and its inhibition by spiroepoxides.

The Spiroepoxide N-SMase Inhibitor: A Tool for Research

A notable chemical tool for studying N-SMase function is the spiroepoxide inhibitor, identified by the CAS number 282108-77-4.[2] This compound is characterized as an irreversible and non-specific inhibitor of N-SMase. Its irreversible nature suggests a covalent mechanism of action, a feature that can be highly valuable for mechanistic studies. However, its non-specificity, which includes the inhibition of Ras farnesyltransferase, necessitates careful experimental design and interpretation of results.

Despite its utility as a research tool, detailed information regarding its initial discovery, a step-by-step synthetic protocol, and comprehensive structure-activity relationship (SAR) studies are not widely available in peer-reviewed literature. The compound is, however, commercially available from various chemical suppliers, enabling its use in N-SMase research.[1]

Proposed Mechanism of Irreversible Inhibition

The spiroepoxide moiety is a highly reactive functional group susceptible to nucleophilic attack, which is the likely basis for its irreversible inhibition of N-SMase. The epoxide ring is strained and can be opened by a nucleophilic residue within the enzyme's active site, such as the side chain of a cysteine or histidine. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its inactivation.

Figure 3: A generalized synthetic workflow for the preparation of spiroepoxides.

In Vitro Evaluation of Spiroepoxide Inhibitors

The inhibitory potency of a spiroepoxide compound against N-SMase is typically determined by an in vitro enzymatic assay to calculate its half-maximal inhibitory concentration (IC50). Commercially available kits, such as those from Echelon Biosciences, provide a reliable and standardized method for this purpose. []These are often enzyme-coupled assays where the hydrolysis of sphingomyelin by N-SMase initiates a cascade of enzymatic reactions that result in a fluorescent or colorimetric signal.

Detailed Protocol: In Vitro N-SMase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the spiroepoxide inhibitor in DMSO.

-

Serially dilute the inhibitor stock solution to create a range of concentrations for the dose-response curve.

-

Reconstitute the recombinant human nSMase2 enzyme, substrate (sphingomyelin), and other assay components as per the manufacturer's protocol.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the serially diluted spiroepoxide inhibitor or vehicle control (DMSO) to the respective wells.

-

Add the recombinant nSMase2 enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the sphingomyelin substrate to all wells.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Stop the reaction and measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background signal (from "no enzyme" or "no substrate" controls).

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Inhibitor | Class | IC50 (µM) | Mode of Action | Reference |

| Spiroepoxide | Spiroepoxide | 29 | Irreversible, Non-specific | |

| GW4869 | Benzylidene aniline | ~1 | Non-competitive | [4] |

| Cambinol | Naphthol derivative | 7 | Non-competitive | [4] |

| DPTIP | Imidazole-phenol | 0.03 | Allosteric | [4] |

| PDDC | Imidazopyridazine | 0.3 | Non-competitive |

Cell-Based Assays for Assessing Cellular Potency

To determine if an N-SMase inhibitor is active in a cellular context, its effect on a downstream biological process, such as EV release, is assessed.

Detailed Protocol: Cell-Based Assay for EV Release

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T, MCF7) in a suitable culture dish and grow to 70-80% confluency.

-

Replace the growth medium with a serum-free or exosome-depleted serum medium.

-

Treat the cells with varying concentrations of the spiroepoxide inhibitor or vehicle control for 24-48 hours.

-

-

EV Isolation:

-

Collect the conditioned media from the treated cells.

-

Perform differential ultracentrifugation to isolate EVs. This typically involves a series of centrifugation steps at increasing speeds to pellet cells, debris, and finally, the EVs.

-

-

EV Quantification and Characterization:

-

Nanoparticle Tracking Analysis (NTA): Resuspend the EV pellet in PBS and analyze using an NTA instrument to determine the size distribution and concentration of the particles.

-

Western Blotting: Lyse the EVs and perform a western blot to detect the presence of common EV marker proteins (e.g., CD9, CD63, TSG101) and the absence of contaminating cellular proteins.

-

-

Data Analysis:

-

Compare the EV concentration (particles/mL) from inhibitor-treated cells to that of vehicle-treated cells.

-

A dose-dependent decrease in EV concentration indicates effective cellular inhibition of N-SMase.

-

Figure 4: Experimental workflow for assessing the effect of a spiroepoxide inhibitor on EV release.

Structure-Activity Relationship (SAR) of N-SMase Inhibitors

While specific SAR data for a series of spiroepoxide analogs is not publicly available, SAR studies on other classes of N-SMase inhibitors provide valuable insights into the structural requirements for potent inhibition. For instance, studies on imidazopyridazine-based inhibitors like PDDC have explored modifications at various positions of the core structure to optimize potency and pharmacokinetic properties.

| Scaffold | R1 Modification | R2 Modification | Effect on Potency |

| Imidazopyridazine | Phenyl | Pyrrolidine-carbamate | High Potency |

| Imidazopyridazine | Substituted Phenyl | Varied Amines | Modulated Potency and Selectivity |

| Imidazopyridazine | Heterocycle | Acyclic amines | Generally lower potency |

A systematic SAR study of spiroepoxide analogs would likely involve:

-

Modification of the decanamide side chain: Varying the length and branching of the alkyl chain to probe a hydrophobic pocket.

-

Stereochemistry of the serine-derived linker: Assessing the importance of the (R)-configuration for optimal interaction.

-

Substitution on the spiroepoxide ring: Introducing substituents to modulate reactivity and steric interactions.

Pharmacokinetic and Drug Development Considerations

The development of N-SMase inhibitors as therapeutic agents faces several challenges. Many early inhibitors, such as GW4869, suffer from poor solubility and unfavorable pharmacokinetic profiles, limiting their clinical potential. [4]More recent inhibitors, like DPTIP and PDDC, have shown improved drug-like properties. [4] For spiroepoxide-based inhibitors, key considerations for drug development would include:

-

Metabolic Stability: The spiroepoxide moiety may be susceptible to metabolic degradation.

-

Selectivity: As noted, the current spiroepoxide inhibitor is non-specific. Medicinal chemistry efforts would be required to improve selectivity for nSMase2 over other enzymes.

-

Bioavailability: Strategies such as prodrug approaches, which have been successfully applied to other N-SMase inhibitors, could be employed to improve oral bioavailability. [4]

Conclusion and Future Directions

Spiroepoxide-based compounds represent a class of irreversible N-SMase inhibitors that are valuable as research tools for dissecting the roles of this enzyme in cellular physiology and pathology. Their ability to covalently modify the enzyme makes them particularly useful for mechanistic studies. However, the lack of publicly available, detailed synthetic and SAR data for this class highlights a gap in the current literature.

Future work in this area should focus on:

-

The design and synthesis of novel spiroepoxide analogs to establish a clear SAR.

-

Improving the selectivity of spiroepoxide inhibitors for nSMase2.

-

Comprehensive evaluation of the pharmacokinetic and toxicological profiles of promising candidates.

Such efforts will be crucial in determining whether the spiroepoxide scaffold can be optimized to produce clinically viable therapeutic agents for the treatment of diseases driven by aberrant N-SMase activity.

References

-

Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. (2023). MDPI. Available at: [Link]

-

Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. (2023). National Institutes of Health. Available at: [Link]

-

Representative structure–activity relationship (SAR) studies of... ResearchGate. Available at: [Link]

-

Neutral sphingomyelinases control extracellular vesicles budding from the plasma membrane. (2017). National Institutes of Health. Available at: [Link]

-

Blocking neutral sphingomyelinase-2 (nSMase) inhibited secretion of matrix vesicles and matrix mineralization induced by HMGB1. ResearchGate. Available at: [Link]

-

Neutral Sphingomyelinase Inhibition Limits Hepatic Steatosis and Inflammation. (2024). MDPI. Available at: [Link]

-

Impact of Neutral Sphingomyelinase Inhibition on Small Extracellular Vesicle Production by Mural Granulosa Cells and In Vitro Folliculogenesis in Mice. (2025). National Institutes of Health. Available at: [Link]

-

N-SMase Spiroepoxide Inhibitor. PubChem. Available at: [Link]

-

Investigating the Impacts of Sphingomyelinases on Extracellular Vesicle Cargo Sorting. (2024). bioRxiv. Available at: [Link]

-

Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo. (2023). National Institutes of Health. Available at: [Link]

-

Inhibition of neutral sphingomyelinase decreases elevated levels of nitrative and oxidative stress markers in liver ischemia–reperfusion injury. (2015). National Institutes of Health. Available at: [Link]

-

Sphingolactones: selective and irreversible inhibitors of neutral sphingomyelinase. (2006). PubMed. Available at: [Link]

-

Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. Amsterdam UMC. Available at: [Link]

-

Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs. (2024). MDPI. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. (2012). PubMed. Available at: [Link]

-

Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis. Trillium GmbH. Available at: [Link]

-

Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. (2006). PubMed. Available at: [Link]

-

Neutral Sphingomyelinase 2. Johns Hopkins Drug Discovery. Available at: [Link]

-

Identification and evaluation of neutral sphingomyelinase 2 inhibitors. (2013). PubMed. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. (2011). PubMed. Available at: [Link]

-

Discovery and Structure-Activity Relationships of Spiroindolines as Novel Inducers of Oligodendrocyte Progenitor Cell Differentiation. (2020). PubMed. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of a nitrogen analogue of sphingomyelin as a sphingomyelinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutral Sphingomyelinase 2 Inhibitors Based on the 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide [mdpi.com]

N-SMase2 as a Therapeutic Target in Neurological Diseases: An In-depth Technical Guide

Introduction: The Central Role of N-SMase2 in Sphingolipid Metabolism and Neuropathology

Neutral sphingomyelinase 2 (N-SMase2), encoded by the SMPD3 gene, is a critical enzyme in sphingolipid metabolism.[1][2] It catalyzes the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphocholine.[3][4] This enzymatic activity is not merely a housekeeping function; it is a key regulatory node in a multitude of cellular processes, including apoptosis, inflammation, membrane structure modulation, and the biogenesis of extracellular vesicles (EVs).[1][2] N-SMase2 is abundantly expressed in the central nervous system (CNS), particularly in neurons, placing it at the heart of neurological function and, when dysregulated, at the epicenter of various pathologies.[1][2] Emerging evidence strongly implicates the aberrant activity of N-SMase2 in the pathogenesis of several devastating neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), making it a compelling therapeutic target.[1][2][5]

This guide provides a comprehensive technical overview of N-SMase2 as a therapeutic target for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of N-SMase2's involvement in neurological diseases, explore the landscape of its inhibitors, and provide detailed protocols for key experimental assays to facilitate further research and development in this promising field.

The N-SMase2 Signaling Pathway: A Cascade of Neuropathological Events

The primary function of N-SMase2 is the generation of ceramide.[1][2] Ceramide is a potent second messenger that can initiate a cascade of downstream signaling events. In the context of neurological diseases, the overproduction of ceramide due to heightened N-SMase2 activity can lead to a range of detrimental effects.

Caption: The N-SMase2 signaling pathway, initiating a cascade of events linked to neurodegeneration.

N-SMase2 in the Crosshairs: A Target in Major Neurological Diseases

Alzheimer's Disease (AD)

In AD, the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau are hallmark pathologies.[1] Elevated levels of ceramide have been detected in the brains of AD patients.[1] N-SMase2 plays a crucial role in this process through its involvement in the biogenesis of extracellular vesicles (EVs), which can mediate the propagation of pathogenic tau between neurons.[1] Genetic deletion of N-SMase2 in a mouse model of AD normalized brain ceramide levels, reduced Aβ42 and plaque burden, and improved cognitive function.[1][6][7] This suggests that inhibiting N-SMase2 could be a viable strategy to halt the progression of AD.[8][9]

Parkinson's Disease (PD)

The pathological hallmark of PD is the aggregation of α-synuclein into Lewy bodies. Similar to AD, elevated ceramide levels have been implicated in the neuronal death and neuroinflammation seen in PD.[1] Ceramide-rich EVs can also facilitate the propagation of pathological α-synuclein between cells, exacerbating disease progression.[1] Inhibition of N-SMase2 has been shown to decrease the transfer of oligomeric α-synuclein between neuron-like cells, suggesting a potential therapeutic avenue for PD.[10]

Multiple Sclerosis (MS)

MS is a demyelinating disease of the central nervous system.[11] N-SMase2 is activated by inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are key players in MS pathology.[11] The resulting increase in ceramide can contribute to oligodendrocyte apoptosis and demyelination.[12] Pharmacological inhibition or genetic deletion of N-SMase2 in animal models of MS has been shown to promote remyelination by normalizing ceramide content and improving the quality and compaction of the myelin sheath.[11]

Pharmacological Inhibition of N-SMase2: A Growing Armamentarium

The therapeutic potential of targeting N-SMase2 has spurred the development of small molecule inhibitors.[1][2] Early inhibitors often lacked specificity and potency.[4] However, recent advancements have led to the identification of more selective and brain-penetrant compounds.[1][13]

| Inhibitor | Mechanism of Action | Key Features | Reference(s) |

| GW4869 | Non-competitive inhibitor; interferes with phosphatidylserine-induced activation. | Widely used research tool, but has off-target effects and poor solubility. | [4][12] |

| Cambinol | Novel inhibitor with neuroprotective properties. | Shown to reduce EV production and tau propagation in vitro. | [1][8] |

| PDDC | Potent, selective, orally bioavailable, and brain-penetrable. | Demonstrated efficacy in a mouse model of AD. | [1][9][13] |

| DPTIP | Potent and selective inhibitor. | Shows robust efficacy in preclinical models. | [1] |

Experimental Protocols for N-SMase2 Research

In Vitro N-SMase2 Activity Assay

This protocol describes a fluorescence-based assay to measure N-SMase2 activity in cell lysates or purified enzyme preparations. The assay relies on a coupled enzyme reaction that ultimately generates a fluorescent product, resorufin.[14]

Caption: Workflow for the in vitro fluorescence-based N-SMase2 activity assay.

Step-by-Step Methodology:

-

Prepare Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.2% Triton X-100, protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

-

Determine the total protein concentration of the lysate.

-

-

Set up the Reaction:

-

In a 96-well black plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂).

-

Coupled enzymes: alkaline phosphatase, choline oxidase, and horseradish peroxidase.

-

Amplex™ Red reagent.

-

Cell lysate or purified N-SMase2 (typically 20-100 µg of total protein).[15]

-

Substrate: Sphingomyelin (e.g., BODIPY-FL-C12 Sphingomyelin).[15]

-

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour, protected from light.[15]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a no-enzyme control from the values of the samples.

-

Calculate the N-SMase2 activity, typically expressed as pmol/min/mg of protein, by comparing the fluorescence to a standard curve generated with a known concentration of resorufin.

-

Cell-Based Ceramide Measurement Assay

This protocol outlines a method for quantifying cellular ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.[16]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with experimental compounds (e.g., N-SMase2 inhibitors) or stimuli for the desired time.

-

-

Lipid Extraction:

-

Harvest cells and wash with PBS.

-

Add an internal standard (e.g., C17:0 ceramide) to each sample for normalization.[17]

-

Extract lipids using a suitable solvent system, such as a mixture of methanol and chloroform or isopropanol/methanol.[17]

-

Sonicate the samples to ensure complete extraction.

-

Centrifuge to pellet the protein and other debris.

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the lipid-containing supernatant to a new tube.

-

Dry the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol).[17]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate different ceramide species using a reverse-phase C8 or C18 column with a gradient elution.[17]

-

Detect and quantify individual ceramide species using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

-

Normalize the ceramide levels to the total protein or cell number.

-

Challenges and Future Directions

While targeting N-SMase2 holds significant promise, several challenges remain. The development of highly specific inhibitors with minimal off-target effects is crucial.[4] Furthermore, a deeper understanding of the diverse roles of N-SMase2 and its downstream product, ceramide, in normal physiological processes is necessary to mitigate potential adverse effects of long-term inhibition. Future research should focus on:

-

Developing novel, highly selective, and brain-penetrant N-SMase2 inhibitors.

-

Elucidating the precise mechanisms by which N-SMase2 contributes to the pathology of different neurological diseases.

-

Identifying biomarkers to monitor N-SMase2 activity and the efficacy of its inhibitors in clinical trials.

-

Investigating the therapeutic potential of targeting N-SMase2 in other neurological and non-neurological diseases.

Conclusion

N-SMase2 has emerged as a pivotal player in the pathophysiology of a range of neurological diseases. Its central role in ceramide production and extracellular vesicle biogenesis makes it an attractive therapeutic target. The continued development of potent and selective N-SMase2 inhibitors, coupled with a deeper understanding of its complex biology, holds the potential to usher in a new era of therapies for devastating neurological disorders. This guide provides a foundational framework and practical methodologies to empower researchers in their pursuit of this promising therapeutic strategy.

References

- Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PubMed Central. (URL: )

- N-SMase2 Inhibitors | SCBT - Santa Cruz Biotechnology. (URL: )

- Roles and regulation of Neutral Sphingomyelinase-2 in cellular and p

- Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcific

- Neutral sphingomyelinase 2: A promising drug target for CNS disease - PubMed - NIH. (URL: )

- Identification and evaluation of neutral sphingomyelinase 2 inhibitors - PubMed. (URL: )

- A simple, highly sensitive, and facile method to quantify ceramide

- Better Repair of Nerve Insulation May Lead to New MS Tre

- Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcific

- Mechanism of nSMase2 inhibition by compounds 8 and 11. Kinetics of...

- Neutral Sphingomyelinase 2 - Johns Hopkins Drug Discovery - Project. (URL: )

- Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed. (URL: )

- Neutral Sphingomyelinase-2 Deficiency Ameliorates Alzheimer's Disease Pathology and Improves Cognition in the 5XFAD Mouse | Journal of Neuroscience. (URL: )

- Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia - PMC - NIH. (URL: )

- Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury - PMC. (URL: )

- Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed Central. (URL: )

- nSMase2 (Type 2-Neutral Sphingomyelinase) Deficiency or Inhibition by GW4869 Reduces Inflammation and Atherosclerosis in Apoe−/− Mice | Arteriosclerosis, Thrombosis, and Vascular Biology. (URL: )

- Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

- Transcriptomics analysis reveals potential regulatory role of nSMase2 (Smpd3) in nervous system development and function of middle‐aged mouse brains - PMC - PubMed Central. (URL: )

- Neutral sphingomyelinase 2: A promising drug target for CNS disease. (URL: )

- Neutral sphingomyelinase-2 deficiency ameliorates Alzheimer's disease pathology and improves cognition in the 5XFAD mouse - Augusta University Research Profiles. (URL: )

- Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC - PubMed Central. (URL: )

- Transcriptomics analysis reveals potential regulatory role of nSMase2 (Smpd3)

- Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2)

- Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchG

- Transcriptomics analysis reveals potential regulatory role of nSMase2 (Smpd3) in nervous system development and function of middle-aged mouse brains - - Scholars@UK. (URL: )

- Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PubMed Central. (URL: )

- Fluorescence and radioactivity assays for human nSMase2. (A)...

- Techniques for Ceramide Analysis - Cre

- Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography - Periodica Polytechnica. (URL: )

- A fluorescent assay for ceramide synthase activity - PMC - PubMed Central - NIH. (URL: )

- Researchers identify promising new therapeutic target for Parkinson's - News-Medical.net. (URL: )

- The Role of Neutral Sphingomyelinase-2 (NSM2) in the Control of Neutral Lipid Storage in T Cells - PubMed Central. (URL: )

- Neutral Sphingomyelinase 2 Heightens Anti-Melanoma Immune Responses and Anti–PD-1 Therapy Efficacy - NIH. (URL: )

- Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV - PMC - PubMed Central. (URL: )

Sources

- 1. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutral sphingomyelinase 2: A promising drug target for CNS disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 9. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nSMase2 Reduces the Transfer of Oligomeric α-Synuclein Irrespective of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 12. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Dynamic changes in the proximitome of neutral sphingomyelinase-2 (nSMase2) in TNFα stimulated Jurkat cells [frontiersin.org]

- 16. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 17. pp.bme.hu [pp.bme.hu]

Unraveling the Isoform-Specific Landscape of Neutral Sphingomyelinase and the Pursuit of Selective Inhibition by Spiroepoxides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ceramide Conundrum

For decades, the bioactive lipid ceramide was viewed as a central executioner in cellular stress responses, orchestrating pathways leading to apoptosis, inflammation, and growth arrest.[1][2] The enzymatic machinery responsible for its rapid generation, particularly the neutral sphingomyelinases (N-SMases), thus emerged as critical nodes in cellular signaling.[3][4] However, the initial "one-size-fits-all" view of N-SMase activity has given way to a more nuanced understanding. The discovery of distinct N-SMase isoforms, each with unique subcellular territories and functional roles, has transformed the field.[5][6] It is no longer sufficient to ask if N-SMase is active, but rather which N-SMase is active, where it is active, and how to control it with precision.

This guide provides an in-depth exploration of the mammalian N-SMase isoforms, focusing on the biochemical and cellular distinctions that underpin their diverse functions. We will then pivot to the pharmacological tools used to dissect these functions, with a specific focus on spiroepoxide-based inhibitors. Our objective is to move beyond a simple recitation of facts and protocols. Instead, we will dissect the causality behind experimental design, emphasizing the creation of self-validating systems to ensure data integrity. This document is intended for the laboratory professional engaged in sphingolipid research and drug development, offering both a foundational understanding and a practical framework for rigorous scientific inquiry.

PART 1: The Neutral Sphingomyelinase Family: More Than Just Ceramide Generators

Sphingomyelinases (SMases) catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] They are broadly classified by their optimal pH, with the neutral SMases (N-SMases) being a family of Mg²⁺-dependent enzymes that have garnered significant attention for their roles in response to cytokines and cellular stress.[5][7] The primary mammalian isoforms—nSMase1, nSMase2, and nSMase3—are not redundant but are distinct enzymes with unique structural features and cellular addresses, suggesting specialized roles.[5][6]

The N-SMase Isoforms: A Comparative Overview

The functional divergence of N-SMase isoforms begins with their distinct subcellular localizations. This compartmentalization is critical, as it dictates their access to specific pools of sphingomyelin and their proximity to downstream signaling partners.

| Feature | nSMase1 (SMPD2) | nSMase2 (SMPD3) | nSMase3 (SMPD4) |

| Primary Localization | Endoplasmic Reticulum (ER), Nucleus[5][8] | Golgi Apparatus, Plasma Membrane[5][9] | Low homology to nSMase1/2[1] |

| Key Functions | Role in sphingolipid metabolism remains unclear; may act as a lyso-platelet-activating factor phospholipase C[10][11] | Best-characterized isoform; key mediator of stress-induced ceramide generation, exosome biogenesis, inflammation, apoptosis[2][6][10] | Highly expressed in cardiac and skeletal muscle; potential tissue-specific functions[11] |

| Regulatory Insights | Not typically activated by phospholipids[10] | Activated by anionic phospholipids (e.g., phosphatidylserine); translocates from Golgi to plasma membrane upon stimulation (e.g., TNF-α)[2][9] | Recruited to TNFR1 by the FAN adapter protein in response to TNF-α[4] |

This subcellular segregation is a core principle guiding experimental design. For instance, investigating an ER stress-related phenomenon might prioritize the study of nSMase1, whereas studying exosome-mediated cell communication would immediately focus on nSMase2.[5][12]

The Central Player: nSMase2 Signaling

nSMase2 is the most extensively studied isoform and is considered the predominant N-SMase in many cellular and pathological processes.[2][6] Its activation is a key event in the cellular response to a variety of stimuli, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1][11] Understanding this pathway is crucial for contextualizing the effects of its inhibition.

Caption: The nSMase2 signaling cascade initiated by TNF-α.

PART 2: Pharmacological Dissection: The Role of N-SMase Inhibitors

To investigate the specific contributions of each N-SMase isoform, researchers rely on pharmacological inhibitors. An ideal inhibitor would be potent, cell-permeable, and, most importantly, highly selective for one isoform over others. While this ideal has yet to be fully realized, several classes of compounds have proven invaluable as tool compounds.

Spiroepoxides and Other Key Inhibitors

Spiroepoxides represent a class of irreversible inhibitors of N-SMase.[13] Their mechanism is believed to involve the covalent modification of active site residues. However, a significant challenge in their use is a lack of specificity, as they have been shown to inhibit other enzymes like Ras farnesyltransferase.[13]

Other widely used inhibitors include:

-

GW4869: The most frequently cited N-SMase inhibitor, GW4869 is a non-competitive inhibitor of nSMase2.[2][12] It is crucial to understand that it does not act directly on the enzyme's catalytic site but is thought to interfere with the allosteric activation of nSMase2 by phosphatidylserine.[14] While it is a valuable tool for studying nSMase2-dependent processes like exosome release, its indirect mechanism and poor drug-like properties are notable limitations.[14][15]

-

Cambinol: Identified from a screen using human recombinant nSMase2, cambinol is a potent, non-competitive inhibitor.[12]

The table below summarizes the properties of these key inhibitors. The lack of comprehensive isoform selectivity data highlights a critical gap in the field.

| Inhibitor | Class / Mechanism | Target(s) | Reported IC₅₀ | Key Limitations |

| Spiroepoxide | Irreversible, Covalent | N-SMases | ~29 µM (nSMase2)[13] | Non-specific; also inhibits Ras farnesyltransferase[13] |

| GW4869 | Non-competitive, Indirect | Primarily nSMase2[2] | ~1 µM (nSMase2)[2][12] | Indirect mechanism, poor drug-like properties, lacks specificity for nSMase3[14] |

| Cambinol | Non-competitive | nSMase2 | ~7 µM (human nSMase2)[12] | Isoform selectivity not fully characterized. |

PART 3: A Framework for Determining Inhibitor Selectivity

Establishing the selectivity of an inhibitor is paramount. A compound that inhibits all N-SMase isoforms is a blunt instrument; a truly selective inhibitor is a molecular scalpel, allowing for the precise dissection of isoform-specific functions. The following section provides a detailed, self-validating workflow for determining the selectivity profile of a novel compound, such as a spiroepoxide derivative.

Experimental Workflow for Selectivity Profiling

This workflow is designed to systematically evaluate a compound's inhibitory activity against each of the major N-SMase isoforms.

Caption: A logical workflow for determining N-SMase inhibitor selectivity.

Detailed Protocol: In Vitro N-SMase Activity and Inhibition Assay

This protocol describes a robust, enzyme-coupled fluorometric assay suitable for high-throughput screening and IC₅₀ determination. The principle relies on the detection of phosphocholine, one of the products of sphingomyelin hydrolysis.

Causality Statement: An enzyme-coupled approach is chosen for its sensitivity and adaptability to a 96-well plate format, which is essential for generating the multi-point dose-response curves required for accurate IC₅₀ determination. The fluorometric readout (λex = 540 nm, λem = 590 nm) provides a wider dynamic range and higher sensitivity compared to colorimetric methods.

A. Reagent Preparation

-

N-SMase Assay Buffer (50 mL):

-

20 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

Rationale: N-SMases are Mg²⁺-dependent enzymes; this is an essential cofactor for activity.[7]

-

-

0.1% Triton X-100

-

Rationale: A non-ionic detergent is required to solubilize the lipid substrate (sphingomyelin) and ensure it is accessible to the enzyme in an aqueous buffer system.

-

-

-

Enzyme Mix (per reaction):

-

Alkaline Phosphatase (1 U)

-

Choline Oxidase (0.1 U)

-

Horseradish Peroxidase (2 U)

-

Fluorescent Probe (e.g., Red Detection Reagent)

-

Rationale: This mix constitutes the coupled detection system. Alkaline phosphatase cleaves the phosphate from phosphocholine to yield choline. Choline oxidase then acts on choline to produce hydrogen peroxide (H₂O₂), which is the substrate for horseradish peroxidase. In the presence of H₂O₂, HRP catalyzes the conversion of the probe to its fluorescent form.[16]

-

-

-

Substrate Solution:

-

Sphingomyelin (10 mM stock in chloroform/methanol). Evaporate solvent under nitrogen and resuspend in Assay Buffer to a working concentration of 2 mM with sonication.

-

Rationale: Proper solubilization of the lipid substrate is the most critical and often most variable step. Sonication is required to form stable micelles.

-

-

-

Test Compound (Inhibitor):

-

Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer.

-

Rationale: DMSO is a common solvent for small molecules. It is essential to keep the final DMSO concentration in the assay low and constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[14]

-

-

B. Assay Procedure (96-well black plate)

-

Plate Layout: Designate wells for:

-

Blank: Assay Buffer only (no enzyme).

-

Negative Control: Recombinant N-SMase + Vehicle (DMSO). Represents 100% activity.

-

Positive Control: Recombinant N-SMase + known inhibitor (e.g., 10 µM GW4869).[14]

-

Test Compound Wells: Recombinant N-SMase + serial dilutions of the test compound.

-

-

Add Reagents: To each well, add in the following order:

-

25 µL Assay Buffer (or buffer containing the test compound/controls).

-

10 µL of the appropriate recombinant N-SMase isoform (e.g., nSMase2), diluted in Assay Buffer.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C.

-

Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.

-

-

Initiate Reaction: Add 15 µL of Substrate Solution to all wells.

-

Detection: Immediately add 50 µL of the Enzyme Mix to all wells.

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

-

Measurement: Read the fluorescence on a plate reader (λex = 540 nm, λem = 590 nm).

C. Data Analysis and Validation

-

Background Subtraction: Subtract the average fluorescence of the Blank wells from all other readings.

-

Normalization: Calculate the percent inhibition for each concentration of the test compound:

-

% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NegativeControl))

-

-

IC₅₀ Calculation: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

-

Self-Validation Check:

-

The signal in the Negative Control wells should be at least 5-fold higher than the Blank.

-

The Positive Control (GW4869) should show significant inhibition (e.g., >80% at 10 µM for nSMase2).[14] Failure to meet these criteria indicates a problem with enzyme activity, reagents, or the assay setup.

-

By repeating this protocol for nSMase1, nSMase2, and nSMase3, a researcher can generate the IC₅₀ values needed to calculate selectivity ratios and build a comprehensive profile of a spiroepoxide inhibitor's activity.

Conclusion and Future Directions

The study of N-SMase isoforms has moved from identifying broad activities to dissecting specific, compartmentalized functions. This progress has been driven by the development of pharmacological tools, but the utility of these tools is entirely dependent on a rigorous understanding of their selectivity. Spiroepoxide inhibitors, while mechanistically interesting as irreversible agents, often suffer from a lack of specificity that can confound experimental interpretation.[13]

The future of this field lies in the development of next-generation inhibitors with high isoform selectivity. The workflow and protocols detailed in this guide provide a robust framework for the validation of such compounds. By combining meticulous in vitro characterization with validation in genetically defined cellular systems (e.g., CRISPR-Cas9 knockouts), researchers can gain the confidence needed to accurately probe the distinct biological roles of each N-SMase isoform. This pursuit is not merely academic; as the links between specific isoforms like nSMase2 and diseases such as Alzheimer's and cancer become stronger, the development of isoform-selective inhibitors will be a critical step toward novel therapeutic strategies.[1][2][17]

References

-

Shamseddine, A. A., Airola, M. V., & Hannun, Y. A. (2015). Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes. Neurochemical Research, 40(3), 553–563. [Link]

-

Wu, J., He, P., & Zhang, W. (2010). Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses. Journal of Lipids, 2010, 745919. [Link]

-

Li, S., Li, Y., Chen, B., Zhao, J., Yu, S., Tang, Y., ... & Liu, J. (2023). GW4869 Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells. Cancer Management and Research, 15, 1113–1127. [Link]

-

Stoot, J. H. M., van Sligtenhorst, I., van den Bogaerdt, A. J., Schurgers, L. J., & Reutelingsperger, C. P. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. International Journal of Molecular Sciences, 24(2), 1735. [Link]

-

Clarke, C. J., & Hannun, Y. A. (2010). The Neutral Sphingomyelinase Family: Identifying Biochemical Connections. FEBS Letters, 584(9), 1876–1882. [Link]

-

Tallon, C. M., Luan, Y., & Slusher, B. S. (2023). Neutral Sphingomyelinase 2: a promising drug target for CNS disease. Trends in Pharmacological Sciences, 44(9), 564–576. [Link]

-

Tallon, C. M., Luan, Y., & Slusher, B. S. (2022). Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases. Trends in Pharmacological Sciences, 43(7), 589–601. [Link]

-

Kim, M. Y., & Park, J. H. (2016). Neutral Sphingomyelinase and Breast Cancer Research. Journal of Breast Cancer, 19(3), 227–233. [Link]

-

Cogolludo, A., Moreno, L., Lodi, F., Frazziano, G., & Briones, A. M. (2010). Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology. Cardiovascular Research, 82(2), 191–200. [Link]

-

Airola, M. V., & Hannun, Y. A. (2013). Sphingolipid metabolism and neutral sphingomyelinases. Handbook of Experimental Pharmacology, (215), 57–76. [Link]

-

Shamseddine, A. A., & Hannun, Y. A. (2012). The roles of neutral sphingomyelinases in neurological pathologies. Journal of Neurochemistry, 121(Suppl 1), 27–37. [Link]

-

Tomiuk, S., Hofmann, K., Nix, M., Zumbansen, M., & Stoffel, W. (1998). Cloned mammalian neutral sphingomyelinase: functions in sphingolipid signaling?. Proceedings of the National Academy of Sciences, 95(7), 3638-3643. [Link]

-

Clarke, C. J., Guthrie, M. L., & Hannun, Y. A. (2011). Neutral sphingomyelinase 2 (nSMase2) is the primary neutral sphingomyelinase isoform activated by tumour necrosis factor-α in MCF-7 cells. The Biochemical journal, 435(2), 435–443. [Link]

-

Haughey, N. J., Vornov, J. J., & Mattson, M. P. (2007). Inhibition of neutral sphingomyelinase-2 perturbs brain sphingolipid balance and spatial memory in mice. Neurobiology of Learning and Memory, 88(2), 211–220. [Link]

-

Stoot, J. H. M., van Sligtenhorst, I., van den Bogaerdt, A. J., Schurgers, L. J., & Reutelingsperger, C. P. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. International Journal of Molecular Sciences, 24(2), 1735. [Link]

-

Stoffel, W. (1999). Functional analysis of acid and neutral sphingomyelinases in vitro and in vivo. Chemistry and Physics of Lipids, 102(1-2), 107–121. [Link]

-

ResearchGate. (n.d.). Stable overexpression of nSMase1 and nSMase2, but not nSMase3.... [Link]

-

Wikipedia. (n.d.). Sphingomyelin phosphodiesterase. [Link]

-

Assay Genie. (n.d.). Sphingomyelinase Activity Colorimetric Assay Kit. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Neutral Sphingomyelinase (NSMASE). [Link]

-

Logsdon, A. F., et al. (2023). Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo. Journal of Neuroinflammation, 20(1), 241. [Link]

-

Cayman Chemical. (n.d.). Sphingomyelinase Inhibitor Screening Assay Kit - 96 Well. [Link]

-

Luan, Y., et al. (2023). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. European Journal of Medicinal Chemistry, 255, 115383. [Link]

-

ResearchGate. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors.... [Link]

-

Luan, Y., et al. (2020). Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease. Journal of Medicinal Chemistry, 63(11), 5899–5919. [Link]

Sources

- 1. Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neutral Sphingomyelinase Family: Identifying Biochemical Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipid metabolism and neutral sphingomyelinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingomyelin phosphodiesterase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Neutral Sphingomyelinase 2: a promising drug target for CNS disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutral Sphingomyelinase and Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutral sphingomyelinase 2 (nSMase2) is the primary neutral sphingomyelinase isoform activated by tumour necrosis factor-α in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

- 17. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-SMase spiroepoxide inhibitor chemical structure and properties

An In-Depth Technical Guide to N-SMase Spiroepoxide Inhibitors for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-SMase spiroepoxide inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical structure, physicochemical properties, and the established methodologies for evaluating this class of compounds. Our focus is on providing not just data, but the underlying scientific rationale to empower your research and development endeavors.

The Central Role of Neutral Sphingomyelinase 2 (nSMase2) in Cellular Pathology

Neutral sphingomyelinase 2 (nSMase2), also known as sphingomyelin phosphodiesterase 3 (SMPD3), is a critical enzyme in cellular signaling and lipid metabolism.[1][2] Localized primarily in the plasma membrane and Golgi apparatus, its principal function is the hydrolysis of sphingomyelin into two bioactive molecules: ceramide and phosphocholine.[2][3] This enzymatic reaction is not merely a metabolic step; it is a key regulatory node in a multitude of cellular processes.

The product, ceramide, acts as a pivotal second messenger that modulates pathways controlling apoptosis, cellular stress responses, inflammation, and cell growth arrest.[2][4][5] Crucially, nSMase2-generated ceramide is a key trigger for the biogenesis and release of extracellular vesicles (EVs), including exosomes.[1][3] These EVs are essential for intercellular communication but can also propagate pathological cargo in various diseases.[3][6]

Given its central role, the dysregulation of nSMase2 activity is implicated in a wide array of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, certain cancers, inflammatory conditions, and HIV-associated neurocognitive disorders.[2][7][8][9] This makes nSMase2 a compelling and high-value therapeutic target for drug discovery.[1][2]

Data Presentation: Physicochemical Properties

The following table summarizes the key computed physicochemical properties for the this compound (CID 10474800). [10]These properties are crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 282108-77-4 | [10] |

| Molecular Formula | C₂₀H₃₀N₂O₅ | [10] |

| Molecular Weight | 378.5 g/mol | [10] |

| IUPAC Name | N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide | [10] |

| XLogP3 (Lipophilicity) | 2.8 | [10] |

| Hydrogen Bond Donors | 3 | [10] |

| Hydrogen Bond Acceptors | 5 | [10] |

| Reported IC₅₀ | 29 µM | [1] |

Expert Interpretation: The moderate XLogP3 value of 2.8 suggests a balance between aqueous solubility and lipid membrane permeability, which is essential for an inhibitor targeting a membrane-associated enzyme. However, its potency (IC₅₀ of 29 µM) is significantly weaker than next-generation nSMase2 inhibitors like DPTIP (IC₅₀ = 30 nM) and PDDC (IC₅₀ = 300 nM), which have become the focus of more recent therapeutic development. [3][11][12]

Experimental Protocols for Inhibitor Evaluation

A rigorous, multi-step validation process is essential to characterize any nSMase inhibitor. The protocols described below represent a self-validating system, moving from direct enzyme inhibition to cellular and in vivo effects.

Workflow for N-SMase Inhibitor Characterization

Protocol 1: In Vitro nSMase2 Activity Assay

This protocol is adapted from methodologies using commercially available kits, which provide a robust and reproducible means of measuring enzymatic activity. [1][13] Principle: This is an enzyme-coupled assay. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. A series of subsequent enzymatic reactions acts on phosphorylcholine to generate a detectable blue chromogen, with absorbance measured at 595 nm. The signal is directly proportional to nSMase2 activity. [13] Methodology:

-

Reagent Preparation: Prepare assay buffers, enzyme solutions (purified recombinant human nSMase2), and substrate (sphingomyelin) as per the manufacturer's protocol (e.g., Echelon Biosciences K-1800). [1][13]Prepare a stock solution of the spiroepoxide inhibitor in DMSO.

-

Inhibitor Pre-incubation: In a 96-well plate, add purified nSMase2 enzyme to the assay buffer. Add serial dilutions of the spiroepoxide inhibitor (or other test compounds) to the wells. A known inhibitor like GW4869 (10 µM) should be used as a positive control. [1]Incubate at room temperature for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add the sphingomyelin substrate to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the enzymatic cascade to proceed.

-

Detection: Add the detection reagents (containing alkaline phosphatase, choline oxidase, peroxidase, DAOS, and 4-AAP). [13]Incubate for an additional 15-30 minutes.

-

Data Acquisition: Read the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation (Counter-Screen): To ensure the inhibitor is not interfering with the coupled assay components, run a parallel assay that excludes nSMase2 and sphingomyelin but includes phosphorylcholine. [1][14]A true nSMase2 inhibitor should show no activity in this setup.

Protocol 2: In Vivo Target Engagement and Efficacy Assessment

This generalized protocol outlines the steps to assess an inhibitor's ability to reach its target in a living system and exert a therapeutic effect, based on studies with next-generation inhibitors. [9][15] Principle: A disease-relevant animal model is treated with the inhibitor. Brain tissue is then analyzed to confirm that the drug reached the central nervous system and successfully inhibited nSMase2 activity. Behavioral or pathological readouts are used to determine efficacy.

Methodology:

-

Animal Model Selection: Choose a relevant model. For neurodegenerative disease research, transgenic mouse models of Alzheimer's (e.g., 5XFAD) or Parkinson's are common. [8][15]For neuroinflammation studies, an acute model using intracerebroventricular (ICV) injection of an inflammatory agent like IL-1β can be used. [3][15]2. Inhibitor Administration: Administer the spiroepoxide inhibitor to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). Dosing will be based on preliminary pharmacokinetic studies. Include a vehicle-treated control group.

-

Sample Collection: At specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours), euthanize the animals and collect blood (for plasma) and brain tissue. [3]4. Pharmacokinetic (PK) Analysis: Analyze plasma and brain homogenate samples using LC-MS/MS to determine the concentration of the inhibitor. This confirms brain penetration and establishes the exposure profile. [6][12]5. Target Engagement (PD Analysis): Use a portion of the brain tissue (e.g., cortex) to measure nSMase2 enzymatic activity using the in vitro assay described in Protocol 1. A significant reduction in nSMase2 activity in the brains of inhibitor-treated animals compared to vehicle-treated animals confirms target engagement. [9]6. Efficacy Assessment: Depending on the model, assess relevant outcomes. This could include:

Concluding Insights and Future Directions

The this compound represents a foundational chemical class in the study of neutral sphingomyelinase. Its irreversible mechanism and well-defined structure have made it a valuable tool for probing the function of nSMase2. However, the field has evolved significantly. The limitations of the spiroepoxide inhibitor, namely its modest potency (micromolar IC₅₀) and known off-target effects, have spurred the development of new generations of inhibitors. [1] Modern drug discovery efforts are focused on compounds like PDDC and DPTIP, which exhibit nanomolar potency, high selectivity, and favorable pharmacokinetic profiles, including oral bioavailability and brain penetration. [8][11][12][16]These advanced compounds are enabling more precise preclinical validation of nSMase2 as a drug target for a host of devastating diseases.

For researchers today, the spiroepoxide inhibitor serves as an important reference compound. Understanding its structure, properties, and the methodologies used for its evaluation provides a solid foundation for working with and developing the more potent and specific nSMase2 inhibitors that hold the promise of future therapeutics.

References

-

PubChem. This compound. Available from: [Link]

-

Pavlic, A., Poelman, H., Wasilewski, G., et al. (2023). Inhibition of Neutral Sphingomyelinase 2 by Novel Small Molecule Inhibitors Results in Decreased Release of Extracellular Vesicles by Vascular Smooth Muscle Cells and Attenuated Calcification. International Journal of Molecular Sciences, 24(3), 2027. Available from: [Link]

-

Alhaddad, A., Majrashi, M., Abuznait, A. H., et al. (2024). Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs. Pharmaceuticals, 17(1), 26. Available from: [Link]

-

Tallon, C., Toth, R., & Slusher, B. S. (2021). Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases. Drug Discovery Today, 26(10), 2415-2425. Available from: [Link]

-